Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-oxo-1H-pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-7-3-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSILYLPPKQMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693112 | |
| Record name | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-81-3 | |
| Record name | Methyl 1,6-dihydro-6-oxo-4-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Core in Modern Chemistry
The pyridazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and structural features make it a versatile building block for the synthesis of a diverse array of biologically active compounds. This guide focuses on the chemical properties of a key derivative, Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, providing an in-depth analysis of its synthesis, reactivity, and potential applications for researchers in the field.
Physicochemical and Spectroscopic Profile
This compound (CAS No. 89640-81-3) is a white to off-white solid.[2] While comprehensive experimental data is not widely published, its fundamental properties can be characterized as follows:
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 10.51 ± 0.40 | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show distinct signals for the two protons on the pyridazinone ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups.
-
¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbon of the pyridazinone ring, the ester carbonyl carbon, the methyl carbon of the ester, and the four sp² hybridized carbons of the heterocyclic ring.
-
IR Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretching of the pyridazinone ring, another strong C=O stretch for the ester, N-H stretching, and C-H stretching frequencies.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for pyridazinone ring formation, followed by esterification, or through direct construction of the ester-containing ring system.
General Synthetic Approach: Cyclocondensation and Esterification
A common and versatile method for constructing the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, a plausible synthetic route would start from a functionalized precursor that can be readily cyclized.
A general workflow for such a synthesis is outlined below:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Esterification of the Parent Carboxylic Acid
A direct and reliable method to synthesize the title compound is through the esterification of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid.
Step 1: Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
This precursor can be synthesized via several literature methods, often involving the reaction of a suitably substituted dicarbonyl compound with hydrazine hydrate.
Step 2: Fischer Esterification
The carboxylic acid can then be converted to its methyl ester via a classic Fischer esterification.
-
Reaction Setup: Suspend 6-oxo-1,6-dihydropyridazine-4-carboxylic acid in an excess of dry methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Isolation: The product can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
The causality behind this experimental choice lies in the reliability and scalability of the Fischer esterification for converting carboxylic acids to their corresponding methyl esters, especially when the starting acid is readily available.
Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the pyridazinone ring and the methyl carboxylate group. The pyridazinone ring itself can undergo various transformations, making this compound a valuable intermediate in organic synthesis.
N-Alkylation and N-Arylation
The nitrogen atom at the 1-position of the pyridazinone ring can be readily alkylated or arylated using appropriate electrophiles in the presence of a base. This functionalization is a key step in modifying the pharmacokinetic and pharmacodynamic properties of pyridazinone-based drug candidates.
Halogenation and Cross-Coupling Reactions
The pyridazinone ring can be halogenated at various positions, providing a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Reactions of the Ester Group
The methyl ester group can undergo standard transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to the primary alcohol. These modifications are crucial for creating libraries of compounds for biological screening.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Development
The pyridazinone core is a key pharmacophore in a number of clinically used and investigational drugs. Derivatives of this compound are explored for a variety of therapeutic applications.
-
Antimicrobial and Anticancer Agents: The pyridazinone nucleus is a common feature in compounds exhibiting antimicrobial and anticancer properties.[4][5] The ability to functionalize the pyridazinone ring and the carboxylate group allows for the synthesis of targeted inhibitors of various enzymes and receptors involved in microbial and cancer cell proliferation.
-
Enzyme Inhibition: Pyridazinone derivatives have been investigated as inhibitors of a range of enzymes, making them attractive for the treatment of various diseases.[4]
-
Cardiovascular Agents: Certain pyridazinone-containing molecules have shown promise as cardiovascular agents.
The utility of this compound lies in its role as a versatile starting material for the construction of more complex molecules with desired biological activities. Its bifunctional nature (the reactive sites on the pyridazinone ring and the ester group) allows for a diversity-oriented synthesis approach to generate libraries of potential drug candidates.
Safety and Handling
Based on GHS information for the isomeric Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, the following hazards may be associated with the title compound and appropriate precautions should be taken[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the multiple reactive sites on the molecule provide a robust platform for the development of novel compounds with a wide range of potential applications. As the demand for new therapeutic agents continues to grow, the importance of such well-characterized and adaptable intermediates will undoubtedly increase. Further research into the specific reaction conditions and the biological activities of its derivatives will continue to unlock the full potential of this important heterocyclic compound.
References
- Baskovc, J., Dahmann, G., Golobic, A., Grošelj, U., Kocar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved January 26, 2026, from [Link]
-
Greenchemicals. (n.d.). Polyamides: synthesis and properties. Retrieved January 26, 2026, from [Link]
-
PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved January 26, 2026, from [Link]
-
MDPI. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Nylon 6. Retrieved January 26, 2026, from [Link]
-
Figshare. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2019). Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. Retrieved January 26, 2026, from [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). US9938296B2 - Process for preparing (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][6][7]oxazine-9-carboxamide. Retrieved January 26, 2026, from
-
PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Search for Species Data by Molecular Weight. Retrieved January 26, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-oxo-1,6-dihydropyridazine-4-carboxylic acid methyl ester | 89640-81-3 [chemicalbook.com]
- 3. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. SYNTHESIS AND PROPERTIES OF METHYL 4,6-DIARYL-2(3H)-THIOXO-1,4-DIHYDROPYRIDINE-3-CARBOXYLATES / Heterocyclic Communications, 2005 [sci-hub.box]
An In-depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (CAS 89640-81-3)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and its role as a versatile intermediate in the development of novel therapeutics.
Core Compound Analysis: Physicochemical Properties
This compound is a pyridazinone derivative characterized by a reactive methyl ester at the 4-position. This structure provides a valuable scaffold for chemical modification, making it a key starting material in multi-step syntheses. A foundational understanding of its physical and chemical characteristics is paramount for its effective use in research and development.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 89640-81-3 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 10.51 ± 0.40 | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through a multi-step process, which involves the formation of the pyridazinone ring followed by an oxidation step. A representative synthetic pathway is outlined in European Patent EP2857387A1, where it is a key intermediate.[3]
Synthetic Pathway Overview
The synthesis initiates with the reaction of dimethyl 2-methylenebutanedioate with hydrazine to form a saturated pyridazinone ring system. This intermediate, methyl 6-oxohexahydropyridazine-4-carboxylate, is then oxidized to introduce the double bond, yielding the target aromatic pyridazinone.[3]
Caption: Generalized synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from Patent Literature)
Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate [3]
-
Reaction Setup: A solution of dimethyl 2-methylenebutanedioate in a suitable solvent is prepared in a reaction vessel.
-
Hydrazine Addition: Hydrazine is added to the solution, and the mixture is stirred to facilitate the cyclization reaction.
-
Work-up and Isolation: The reaction mixture is worked up to isolate the crude methyl 6-oxohexahydropyridazine-4-carboxylate. Purification may be achieved by recrystallization or chromatography.
Step 2: Oxidation to this compound [3]
-
Dissolution: The intermediate from Step 1 is dissolved in an appropriate solvent, such as water.
-
Oxidant Addition: A suitable oxidizing agent is added to the solution at a controlled temperature (e.g., -5°C to 0°C).
-
Reaction and Reflux: The reaction mixture is stirred and then heated under reflux to drive the oxidation to completion.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield this compound.
Expert Insights and Causality:
-
Cyclization: The initial reaction is a nucleophilic addition of hydrazine to the α,β-unsaturated ester, followed by an intramolecular condensation to form the stable six-membered pyridazinone ring.
-
Oxidation: This step is crucial for creating the aromatic, conjugated pyridazinone system, which is often the desired scaffold for further functionalization in drug discovery programs. The choice of oxidizing agent is critical to achieve high yield and avoid side reactions.
Applications in Drug Discovery and Development
The pyridazinone core is a well-established pharmacophore present in numerous biologically active compounds.[4][5] Derivatives of this scaffold have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[6][7] this compound serves as a key intermediate for the synthesis of these more complex and potent molecules.
Role as an Intermediate in the Synthesis of Bioactive Molecules
The methyl ester functionality of the title compound provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. The pyridazinone ring itself can also be further functionalized. These transformations allow for the generation of diverse libraries of compounds for biological screening.
Therapeutic Potential of Pyridazinone Derivatives
-
Anti-inflammatory Agents: Pyridazinone derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[8]
-
Anticancer Agents: The pyridazinone scaffold has been incorporated into molecules designed to target various cancer-related pathways.[7]
-
Cardiovascular Drugs: Certain pyridazinone derivatives have been developed as cardiotonic agents.[4]
The following diagram illustrates a general concept of how the core compound can be elaborated into a potential therapeutic agent.
Caption: Elaboration of the core compound into a potential therapeutic agent.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring multiple steps, provides access to a privileged scaffold in medicinal chemistry. The continued exploration of new synthetic routes and the derivatization of this core structure are expected to yield novel drug candidates with a wide range of therapeutic applications. This guide serves as a foundational resource for researchers aiming to leverage the potential of this important building block in their drug discovery endeavors.
References
Sources
- 1. 89640-81-3 | this compound | Amides | Ambeed.com [ambeed.com]
- 2. omicsonline.org [omicsonline.org]
- 3. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 4. EP3785708A1 - Film-forming composition containing surfactant or surfactant and salt as whitening agent - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. sarpublication.com [sarpublication.com]
- 7. Buy Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [smolecule.com]
- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and known reactivity, with insights into the broader therapeutic potential of the pyridazinone class.
Compound Identification and Nomenclature
The precise chemical identity of a molecule is fundamental for scientific discourse and reproducibility. This section details the nomenclature and key identifiers for this compound.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .
A commonly used and accepted synonym is methyl 6-oxo-1H-pyridazine-4-carboxylate . It is crucial to distinguish this compound from its isomers, such as the 3-carboxylate and 5-carboxylate derivatives, as the position of the methyl carboxylate group on the pyridazinone ring significantly influences its chemical and biological properties.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a dihydropyridazine ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms. The ring features a ketone group at the 6-position and a methyl carboxylate group at the 4-position.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem |
| Molecular Weight | 154.12 g/mol | PubChem |
| CAS Number | 29908-25-9 (Deprecated) | - |
| Canonical SMILES | COC(=O)C1=CC(=O)NN=C1 | PubChem |
| InChIKey | HRSILYLPPKQMEF-UHFFFAOYSA-N | PubChem |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving the formation of a saturated heterocyclic intermediate followed by an oxidation to introduce aromaticity. This methodology provides a reliable route to the target compound.[3]
Synthetic Pathway Overview
The overall synthetic scheme is as follows:
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is based on established procedures and provides a self-validating system for the synthesis and characterization of the title compound.[3]
Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate
This initial step involves a cyclization reaction between an unsaturated diester and hydrazine hydrate to form the saturated pyridazinone ring.
-
Materials:
-
Dimethyl 2-methylenebutanedioate
-
Hydrazine hydrate
-
2-Propanol
-
-
Procedure:
-
Cool a suspension of dimethyl 2-methylenebutanedioate in 2-propanol in an ice bath.
-
Add hydrazine hydrate dropwise over 15 minutes, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at 0 to 5 °C for 6 hours.
-
The resulting precipitate is the desired intermediate, Methyl 6-oxohexahydropyridazine-4-carboxylate.
-
Step 2: Synthesis of this compound
The second step is an oxidation reaction that introduces a double bond into the pyridazinone ring, leading to the final aromatic product.
-
Materials:
-
Methyl 6-oxohexahydropyridazine-4-carboxylate
-
Bromine
-
Water
-
-
Procedure:
-
Prepare a solution of bromine in water.
-
Cool the bromine solution to -10 °C.
-
Add a solution of Methyl 6-oxohexahydropyridazine-4-carboxylate in water dropwise over 15 minutes, ensuring the temperature does not exceed -5 °C.[3]
-
Stir the reaction mixture for 2 hours at 0 °C.
-
Subsequently, heat the mixture under reflux for 3.5 hours.[3]
-
Cool the reaction mixture to 0 °C to precipitate the product.
-
Filter the precipitate, wash with water, and dry under reduced pressure at 50 °C to yield this compound as a colorless solid.[3]
-
Characterization Data
Validation of the synthesized compound is achieved through spectroscopic analysis.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (bs, 1H), 8.15 (d, 1H, J = 1.98 Hz), 7.27 (d, 1H, J = 1.98 Hz), 3.89 (s, 3H).[3]
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the functional groups present on the pyridazinone core. The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[3] The pyridazinone ring itself can undergo various transformations, making it a versatile scaffold for the synthesis of more complex molecules.
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyridazinone derivatives has shown significant promise in drug discovery.
Potential as an Anti-inflammatory Agent
Analogues of 6-oxo-1,6-dihydropyridazine have been investigated for their anti-inflammatory properties. For instance, certain diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide derivatives have been shown to target JNK2 and inhibit the JNK2-NF-κB/MAPK signaling pathway, which is implicated in inflammatory responses. This suggests that the pyridazinone core can serve as a template for the design of novel anti-inflammatory drugs.
Caption: Simplified JNK/NF-κB signaling pathway, a potential target for pyridazinone derivatives.
Potential in Oncology
The pyridazinone scaffold is also recognized for its potential in the development of anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. The mechanism of action often involves the inhibition of key enzymes or signaling pathways that are crucial for cancer cell growth and survival.
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with a straightforward synthetic route. While its specific biological activities require further investigation, the broader class of pyridazinones demonstrates significant therapeutic potential, particularly in the areas of inflammation and oncology. Future research should focus on the detailed biological characterization of this specific isomer and the synthesis of novel derivatives to explore their structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. EP2857387A1.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Azolo[ d]pyridazinones in medicinal chemistry. PubMed.
Sources
- 1. Synthetic, mechanistic and photochemical studies of phosphate esters of substituted benzoins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
The Versatile Pyridazinone Core: Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unlocking the Potential of the Pyridazinone Scaffold
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its lower lipophilicity compared to a phenyl ring, make it an attractive component in the design of novel bioactive molecules.[1] Among the various pyridazine derivatives, methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate stands out as a particularly versatile and valuable building block. Its densely functionalized structure, featuring a reactive pyridazinone core, a Michael acceptor system, and a readily modifiable ester group, offers multiple handles for synthetic diversification. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.
Core Attributes of this compound
The synthetic utility of this compound stems from the distinct reactivity of its constituent functional groups. Understanding these attributes is key to designing efficient and innovative synthetic routes.
Diagram 1: Key Reactive Sites
Caption: Key reactive sites on the this compound scaffold.
Synthesis of the Building Block: A Reliable and Scalable Protocol
A robust and scalable synthesis of the title compound is crucial for its widespread application. A well-established method involves the cyclization of a suitable precursor followed by oxidation. The following protocol is adapted from a patented industrial process, ensuring its reliability and scalability.[3]
Protocol 1: Synthesis of this compound
This two-step procedure starts with the reaction of dimethyl 2-methylenebutanedioate with hydrazine to form the saturated pyridazinone ring, which is subsequently oxidized to the desired dihydropyridazine.
Step A: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve dimethyl 2-methylenebutanedioate (1.0 eq) in a suitable solvent such as methanol.
-
Hydrazine Addition: Cool the solution to 0-5 °C. Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise, maintaining the temperature below 10 °C. The causality for the low temperature is to control the exothermicity of the reaction and minimize the formation of side products.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Step B: Oxidation to this compound
-
Reaction Setup: Dissolve the crude methyl 6-oxohexahydropyridazine-4-carboxylate (1.0 eq) from the previous step in water. Cool the solution in an ice bath.
-
Oxidant Addition: Slowly add bromine (2.0-2.5 eq) to the cooled solution, ensuring the temperature does not exceed 25 °C. The use of bromine in an aqueous medium is a classic and effective method for the dehydrogenation of such heterocyclic systems.[4]
-
Reaction: Stir the suspension at room temperature for 16 hours.
-
Isolation: The precipitated product is collected by suction filtration, washed with cold water, and dried under reduced pressure to yield this compound as a colorless solid.[3]
| Parameter | Value |
| Starting Material | Dimethyl 2-methylenebutanedioate |
| Key Reagents | Hydrazine hydrate, Bromine |
| Typical Yield | 75-85% over two steps |
| Purity | >95% by NMR |
Table 1: Summary of the synthesis protocol for this compound.
Applications in Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridazinone core can be readily functionalized using these methods, typically after conversion of the C-H bond to a C-halogen or C-OTf bond. The Suzuki-Miyaura coupling is a particularly effective strategy for introducing aryl or heteroaryl substituents.[5][6][7]
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for the functionalization of the pyridazinone core via Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Pyridazinone Derivative
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a chlorinated pyridazinone derivative with an arylboronic acid. The initial chlorination of the 6-oxo-1,6-dihydropyridazine is a key activating step.
Step A: Chlorination of this compound
-
Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the chlorinated product.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction flask, add the chlorinated pyridazinone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃.[8] The choice of catalyst and base is critical for the reaction's success, with phosphine-based ligands being commonly employed to stabilize the palladium center.[5]
-
Solvent: Add a solvent system, often a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and water.
-
Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyridazinone.
| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 6-Chloro-pyridazinone deriv. | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75-90 |
| 6-Chloro-pyridazinone deriv. | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80-95 |
| 6-Chloro-pyridazinone deriv. | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 60-80 |
Table 2: Representative examples of Suzuki-Miyaura couplings on chlorinated pyridazinone scaffolds. (Yields are typical ranges based on literature for similar substrates).[6][7]
Nucleophilic Aromatic Substitution: A Gateway to Diverse Functionality
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of the oxo group, facilitates nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when a good leaving group such as a halogen is present at positions C3, C4, or C5. This allows for the direct introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the reaction of a chlorinated pyridazinone derivative with a primary or secondary amine.
-
Reaction Setup: Dissolve the chlorinated pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the amine nucleophile (1.1-2.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-3.0 eq). The base is necessary to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to a temperature ranging from 50 °C to 120 °C. The optimal temperature depends on the reactivity of the nucleophile and the substrate. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
The Pyridazinone Moiety in Cycloaddition Reactions: A Frontier of Reactivity
While pyridazines are generally considered electron-deficient and thus poor dienes in normal electron-demand Diels-Alder reactions, their reactivity can be modulated.[9] The 6-oxo-1,6-dihydropyridazine system possesses both diene and dienophilic character, opening up possibilities for cycloaddition chemistry.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient nature of the pyridazine ring makes it a potential candidate for IEDDA reactions with electron-rich dienophiles. This approach can be a powerful tool for the synthesis of complex nitrogen-containing heterocycles.[4]
As a Dienophile: The C4-C5 double bond, activated by the adjacent carbonyl and ester groups, can potentially act as a dienophile in reactions with electron-rich dienes.
While standardized protocols for Diels-Alder reactions with this compound are not yet widely established, this remains an active area of research. Exploration of Lewis acid catalysis or high-pressure conditions may be required to facilitate these transformations.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites allow for the construction of a diverse array of complex molecules. The protocols detailed in this application note for its synthesis, cross-coupling, and nucleophilic substitution reactions provide a solid foundation for its use in research and development. The potential for this scaffold to participate in cycloaddition reactions represents an exciting avenue for future exploration, promising the discovery of novel transformations and the synthesis of new chemical entities with potential applications in medicine and materials science.
References
-
Abouzid, K., Abdel Hakeem, M., Khalil, O., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry, 16(1), 382–389. Available at: [Link]
- Asif, M. (2014). A review on medicinal prospective of pyridazine derivatives. Chronicles of Young Scientists, 5(2), 85.
- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (2015). European Patent Office.
-
Gresham, T. L., & Steadman, T. R. (1949). A Diels-Alder Type Reaction with Formaldehyde. Journal of the American Chemical Society, 71(2), 737–738. Available at: [Link]
-
Guedes, G. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. Available at: [Link]
-
Haider, S., et al. (2015). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 7(14), 1925-1941. Available at: [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. Available at: [Link]
-
Le-Gac, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(12), 2355-2401. Available at: [Link]
- Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.
- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocyclic Compounds.
-
Verma, A., et al. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Russian Journal of General Chemistry, 88, 555-568. Available at: [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Available at: [Link]
-
Wikipedia. (2023). Oxo-Diels–Alder reaction. Available at: [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. SYNTHESIS AND PROPERTIES OF METHYL 4,6-DIARYL-2(3H)-THIOXO-1,4-DIHYDROPYRIDINE-3-CARBOXYLATES / Heterocyclic Communications, 2005 [sci-hub.box]
- 4. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Emerging Potential of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate in Modern Drug Discovery
Introduction: The Strategic Value of the Pyridazinone Core
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient drug discovery. The pyridazinone motif has emerged as one such scaffold, with its derivatives demonstrating a wide spectrum of biological activities.[1] This application note delves into the utility of a specific, yet versatile, member of this family: Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate . We will explore its synthetic accessibility, its potential as a starting point for generating diverse chemical libraries, and, by examining a closely related analogue, its promise in targeting critical signaling pathways implicated in inflammatory diseases.
The inherent chemical features of the pyridazinone ring, including its hydrogen bond donors and acceptors, and the presence of multiple reactive sites, make it a fertile ground for chemical exploration.[1] This document serves as a guide for researchers, scientists, and drug development professionals on harnessing the potential of this compound as a key building block in the development of novel therapeutics.
Physicochemical Properties and Synthetic Strategy
A foundational aspect of leveraging a scaffold in drug discovery is its synthetic tractability. This compound offers a straightforward route of synthesis, ensuring its availability for library development.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.13 g/mol | |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in DMSO, DMF, and hot methanol |
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthesis of the corresponding carboxylic acid and its esters, providing a reliable method for obtaining the target compound.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from commercially available starting materials to the target scaffold.
Step-by-Step Procedure:
-
Cyclization:
-
React dimethyl 2-methylenebutanedioate with hydrazine hydrate in a suitable solvent like ethanol.[2]
-
The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization, forming Methyl 6-oxohexahydropyridazine-4-carboxylate.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography.
-
-
Oxidation (Dehydrogenation):
-
The synthesized Methyl 6-oxohexahydropyridazine-4-carboxylate is dissolved in a suitable solvent, such as glacial acetic acid.[2]
-
A suitable oxidizing agent, like bromine, is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).[2]
-
The reaction is stirred for several hours until the dehydrogenation is complete, yielding the aromatic pyridazinone ring.[2]
-
The reaction mixture is then worked up, which may involve quenching with a reducing agent (e.g., sodium thiosulfate) and extraction with an organic solvent.
-
The final product, this compound, is purified by recrystallization or column chromatography.
-
Application in Drug Discovery: A Case Study of a Structurally Related JNK2 Inhibitor
While direct applications of this compound are still emerging in published literature, a recent study on a closely related analogue, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide (compound J27), provides a compelling blueprint for its potential use.[3] This research highlights the scaffold's ability to be elaborated into potent and selective inhibitors of key signaling molecules.
Targeting the JNK2-NF-κB/MAPK Pathway in Inflammatory Diseases
Acute lung injury (ALI) and sepsis are life-threatening conditions characterized by a hyperinflammatory response.[3] The c-Jun N-terminal kinase (JNK) pathway, particularly the JNK2 isoform, is a critical regulator of this inflammatory cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]
The study by Liao et al. (2023) successfully identified a pyridazinone-based compound, J27, as a novel JNK2 inhibitor with significant therapeutic effects in preclinical models of ALI and sepsis.[3] This demonstrates the pyridazinone core's suitability for generating inhibitors that can modulate this pathway.
The JNK2-NF-κB/MAPK Signaling Pathway and Point of Inhibition
Caption: Inhibition of JNK2 by a pyridazinone-based compound blocks the downstream activation of NF-κB and reduces pro-inflammatory cytokine production.
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity
This protocol outlines a general method for assessing the anti-inflammatory potential of novel compounds derived from this compound, based on the assays used for J27.[3]
Objective: To determine the ability of test compounds to inhibit the release of pro-inflammatory cytokines (TNF-α and IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds synthesized from the pyridazinone scaffold
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
MTT or similar viability assay reagents
Procedure:
-
Cell Seeding: Seed macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control wells) and incubate for 24 hours.
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each active compound.
-
Representative Data for a Pyridazinone-based JNK2 Inhibitor (J27) [3]
| Compound | Target | Assay | IC₅₀ (µM) |
| J27 | JNK2 | IL-6 Release (THP-1 cells) | 0.22 |
Future Directions and Conclusion
This compound represents a promising and strategically valuable starting point for the development of new therapeutic agents. The synthetic accessibility of this scaffold, combined with the demonstrated biological activity of its close analogues, underscores its potential in drug discovery.
The successful development of a JNK2 inhibitor from a related pyridazinone core provides a clear and actionable path forward. Researchers can leverage the 4-carboxylate position of the target molecule as a handle for chemical diversification, exploring different substituents to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for the synthesis and initial biological evaluation of novel compound libraries based on this scaffold.
As the quest for novel therapeutics for inflammatory diseases, cancer, and other conditions continues, the exploration of underutilized privileged scaffolds like this compound will be crucial. This document provides the initial framework and technical insights to empower researchers to unlock the full potential of this versatile chemical entity.
References
-
Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190858. [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(24), 4586. [Link]
-
Park, J. W., et al. (2005). JNK pathway is involved in the inhibition of inflammatory target gene expression and NF-kappaB activation by melittin. Journal of Inflammation, 2, 1. [Link]
- Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (2015).
Sources
- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 3. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pyridazinone-Based Drug Discovery
Pyridazinone derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous biologically active agents with applications as cardiotonic, anti-inflammatory, and anticancer therapies.[1] Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a key intermediate in the synthesis of these novel therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the pharmacological activity of the final compound, and introduce potential toxicities.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of such polar, nitrogen-containing heterocyclic compounds, offering high resolution and efficiency.[2] This application note provides a comprehensive guide to developing a robust HPLC purification method for this compound, addressing the specific challenges associated with its chemical properties. We will delve into the rationale behind method development, provide detailed protocols, and offer troubleshooting strategies to ensure the highest purity of this critical building block.
Physicochemical Properties and Their Chromatographic Implications
Understanding the physicochemical properties of this compound is fundamental to developing an effective HPLC purification method. The molecule possesses a polar pyridazinone core, a methyl ester group, and a nitrogen-containing heterocyclic system. These features dictate its behavior in a chromatographic system. The presence of nitrogen atoms can lead to interactions with residual silanols on the silica-based stationary phase, potentially causing peak tailing.[3] The overall polarity of the molecule suggests that a reversed-phase HPLC method will be most suitable, where a nonpolar stationary phase is used with a polar mobile phase.[4]
Table 1: Physicochemical Properties of Related Pyridazinone Structures
| Property | Value (for 6-oxo-1,6-dihydropyridazine-4-carboxylic acid) | Implication for HPLC Method Development |
| Molecular Weight | 140.10 g/mol [5] | Influences diffusion rates and mass transfer in the column. |
| Polarity | Polar | Reversed-phase chromatography is the preferred mode.[4] |
| pKa | Not explicitly found for the methyl ester, but the carboxylic acid analog has acidic and basic properties. | Mobile phase pH control is critical to ensure consistent ionization state and reproducible retention times.[6] |
| UV Absorbance | Pyridazine structures typically exhibit UV absorbance in the range of 220-270 nm.[1] | A UV detector set within this range should provide good sensitivity. |
Materials and Instrumentation
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Ammonium acetate (≥98%)
-
Sample dissolution solvent (e.g., a mixture of water and acetonitrile)
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Fraction collector
-
Analytical HPLC system for purity analysis
-
pH meter
HPLC Purification Protocol: A Step-by-Step Guide
This protocol outlines a systematic approach to developing and optimizing a preparative HPLC method for the purification of this compound.
Step 1: Initial Method Development - Analytical Scale
The first step is to develop an effective separation on an analytical scale. This allows for rapid optimization of the mobile phase and gradient conditions without consuming large amounts of sample and solvent.
Protocol 1: Analytical Method Development
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the nitrogen atoms in the pyridazinone ring, leading to more consistent interactions with the stationary phase and improved peak shape.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a scouting gradient to determine the approximate elution conditions. A typical scouting gradient is 5% to 95% B over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Elevated temperatures can reduce mobile phase viscosity and improve peak efficiency.
-
Detection: UV at 254 nm. Pyridazinone derivatives generally show strong absorbance in this region.[1]
-
Injection Volume: 5 µL of a 1 mg/mL solution of the crude sample dissolved in a 50:50 mixture of water and acetonitrile.
Step 2: Method Optimization
Based on the results of the scouting gradient, the method can be optimized to improve the resolution between the target compound and its impurities.
-
Gradient Optimization: Adjust the gradient slope to enhance separation. If the peaks are clustered together, a shallower gradient is required.
-
pH Adjustment: The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[6] If peak shape is poor, consider using a buffer such as 10 mM ammonium acetate adjusted to a specific pH with formic acid or acetic acid.
-
Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity and may be a suitable alternative.
Step 3: Scale-Up to Preparative HPLC
Once an optimized analytical method is established, it can be scaled up for preparative purification. The goal of scaling up is to increase the load of the compound onto the column while maintaining the separation achieved at the analytical scale.
Protocol 2: Preparative Purification
-
Column: A larger C18 column with the same stationary phase chemistry (e.g., 250 x 21.2 mm, 5 µm).
-
Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.
-
Gradient: The gradient time should be adjusted to maintain the same linear velocity as the analytical method.
-
Sample Loading: The amount of sample that can be loaded onto the preparative column will depend on the resolution of the target compound from its nearest eluting impurity. This should be determined empirically by performing loading studies.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-50% B in 15 min | 5-50% B in 15 min |
| Flow Rate | 1.0 mL/min | 21.6 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 5 µL | 1-5 mL (concentration dependent) |
Visualizing the Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12376265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of Pyridazinone Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Enzyme Family with a Versatile Scaffold
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 15 known isoforms in humans, these enzymes are involved in pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and, notably, cancer.[2][3]
Tumor-associated CA isoforms, particularly CA IX and CA XII, are highly expressed in various solid tumors in response to hypoxia.[4] They contribute to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[4] This makes selective inhibition of these isoforms an attractive strategy for anticancer drug development.
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[2][5][6] Notably, pyridazinone-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase isoforms, demonstrating strong inhibition in the nanomolar range.[7] This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and in vivo assessment of pyridazinone derivatives as carbonic anhydrase inhibitors.
I. Synthesis of Pyridazinone-Based Carbonic Anhydrase Inhibitors
A common and effective strategy for synthesizing pyridazinone-based CA inhibitors involves the condensation of an appropriate aroylpropionic acid with 4-hydrazinobenzenesulfonamide hydrochloride. This approach allows for the introduction of diverse substituents on the pyridazinone ring, enabling the exploration of structure-activity relationships.
Protocol 1: Synthesis of 6-(4-methoxyphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of a representative pyridazinone-based carbonic anhydrase inhibitor.
Materials:
-
3-(4-methoxybenzoyl)propionic acid
-
4-hydrazinobenzenesulfonamide hydrochloride
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
-
Rotary evaporator
-
NMR tubes and deuterated solvent (e.g., DMSO-d6)
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-(4-methoxybenzoyl)propionic acid (1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in absolute ethanol (50 mL).
-
Reaction: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis (a common starting point is a gradient of ethyl acetate in hexane).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to obtain a solid.
-
Characterization: Confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR spectroscopy: To elucidate the chemical structure.
-
Mass spectrometry: To confirm the molecular weight.
-
Elemental analysis: To determine the elemental composition.
-
Data Presentation: Physicochemical Properties
| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| Example Compound | C₁₇H₁₇N₃O₄S | 375.40 | 230-232 | 75 |
II. In Vitro Evaluation of Carbonic Anhydrase Inhibition
The inhibitory potency of the synthesized pyridazinone derivatives against various CA isoforms is a critical determinant of their therapeutic potential. The stopped-flow spectrophotometric assay is a widely used and accurate method for determining the kinetics of CA-catalyzed CO₂ hydration.
Protocol 2: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
This protocol details the determination of the inhibitory constant (Ki) of a pyridazinone derivative against a specific CA isoform.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)
-
Synthesized pyridazinone inhibitor
-
4-Nitrophenyl acetate (NPA) as substrate
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)
-
Stopped-flow spectrophotometer
-
96-well plates
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the buffer.
-
Prepare a stock solution of the pyridazinone inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in the buffer to various concentrations.
-
Prepare a stock solution of the substrate (NPA) in a water-miscible organic solvent (e.g., acetonitrile).
-
-
Enzyme and Inhibitor Incubation: In a 96-well plate, mix the CA enzyme solution with different concentrations of the inhibitor. Include a control with no inhibitor. Incubate at a constant temperature (e.g., 25 °C) for a specified time to allow for inhibitor binding.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture.
-
Load the second syringe with the NPA substrate solution in the same buffer.
-
Rapidly mix the contents of the two syringes. The instrument will monitor the change in absorbance at a specific wavelength (e.g., 400 nm) as the NPA is hydrolyzed by the CA enzyme, producing the yellow p-nitrophenolate anion.
-
Record the initial rates of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Data Presentation: Carbonic Anhydrase Inhibition
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Example Compound | 50.2 | 8.5 | 1.2 | 3.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
III. In Vitro Cellular Assays
To assess the biological effects of the pyridazinone CA inhibitors on cancer cells, a series of in vitro cellular assays are essential. These assays provide insights into the compounds' cytotoxicity, and their impact on cell proliferation, migration, and key signaling pathways.
Protocol 3: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
Materials:
-
Cancer cell line expressing the target CA isoform (e.g., HT-29 for CA IX)
-
Complete cell culture medium
-
Pyridazinone inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyridazinone inhibitor. Include a vehicle control (e-g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value for cell viability.
Protocol 4: Transwell Cell Migration Assay
This assay evaluates the effect of the inhibitor on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Pyridazinone inhibitor
-
Transwell inserts (with 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to near confluency, then serum-starve them for several hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of the pyridazinone inhibitor (and a vehicle control) and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the insert with methanol and then stain them with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Protocol 5: Western Blot Analysis of CA IX Expression
This protocol is used to determine the effect of the pyridazinone inhibitor on the expression levels of the target protein, CA IX.
Materials:
-
Cancer cells treated with the inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CA IX
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against CA IX, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
IV. In Vivo Evaluation in Xenograft Models
To assess the in vivo efficacy of the pyridazinone CA inhibitors, a tumor xenograft model in immunodeficient mice is a standard and informative approach.
Protocol 6: Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a tumor model and the evaluation of the antitumor effects of a pyridazinone inhibitor.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID mice)
-
Cancer cell line expressing the target CA isoform
-
Matrigel (optional)
-
Pyridazinone inhibitor (e.g., SLC-0111)
-
Vehicle for inhibitor administration (e.g., corn oil, PBS)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in PBS or a mixture with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyridazinone inhibitor (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Endpoint: Continue treatment and tumor monitoring for a defined period or until the tumors in the control group reach a predetermined endpoint size.
-
Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, Western blotting).
V. Pharmacokinetic Studies
Understanding the pharmacokinetic profile of a pyridazinone inhibitor is crucial for optimizing its dosing regimen and predicting its efficacy and potential toxicity.
Protocol 7: Pharmacokinetic Analysis in Mice
This protocol outlines the key steps for determining the pharmacokinetic parameters of a pyridazinone inhibitor in mice.
Materials:
-
Mice (e.g., C57BL/6 or the same strain used for efficacy studies)
-
Pyridazinone inhibitor
-
Formulation for administration (e.g., solution for intravenous injection or oral gavage)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
-
Pharmacokinetic analysis software (e.g., Phoenix WinNonlin)
Procedure:
-
Dosing: Administer the pyridazinone inhibitor to the mice via the desired route (e.g., a single intravenous bolus and a single oral gavage dose in separate groups of animals).
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time data. Use pharmacokinetic software to calculate key parameters such as:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Area under the curve (AUC): A measure of the total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (for oral administration).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| t½ (h) | 2.5 | 4.8 |
| Cmax (ng/mL) | 1200 | 850 |
| AUC (ng·h/mL) | 1500 | 4500 |
| CL (L/h/kg) | 0.67 | - |
| Vd (L/kg) | 2.4 | - |
| F (%) | - | 30 |
VI. Visualization of Key Processes
Signaling Pathway: Role of CA IX in the Tumor Microenvironment
Caption: CA IX expression under hypoxia leads to extracellular acidosis and intracellular alkalinization, promoting tumor progression.
Experimental Workflow: From Synthesis to In Vivo Testing
Caption: A typical workflow for the development and evaluation of pyridazinone-based carbonic anhydrase inhibitors.
VII. Conclusion and Future Directions
The pyridazinone scaffold represents a highly promising platform for the development of potent and selective carbonic anhydrase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these methodologies, researchers can effectively advance their drug discovery programs targeting carbonic anhydrases for the treatment of cancer and other diseases.
Future research in this area may focus on optimizing the pharmacokinetic properties of pyridazinone derivatives, exploring their potential in combination therapies, and developing novel derivatives with enhanced isoform selectivity to minimize off-target effects. The continued investigation of this versatile chemical class holds significant promise for the development of new and effective therapeutic agents.
References
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Pyridazinone Substituted Benzenesulfonamides as Potent Carbonic Anhydrase Inhibitors. Bioorganic & medicinal chemistry letters, 26(4), 1337–1341. [Link]
- Supuran, C. T. (2020). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127612.
-
Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Oncotarget, 10(17), 1636–1651. [Link]
- Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Harbi, N. O., Al-Obaid, A. M., & Ng, S. W. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC medicinal chemistry, 16(7), 1485–1501.
-
Borri, V., De Monte, C., Flagiello, A., Monti, S. M., & Supuran, C. T. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 185. [Link]
- Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Carbonic anhydrase IX enhances tumor cell proliferation and tumor progression in osteosarcoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 7(11), 3399–3403.
-
Bedard, P. L., Siu, L. L., Kuruvilla, J., Chen, E. X., & Lo, A. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(7), 484–490. [Link]
- BenchChem. (2025). Application Notes and Protocols for SLC-0111 Administration in Mouse Xenograft Models. BenchChem.
-
McKenna, R., & Supuran, C. T. (2020). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of medicinal chemistry, 63(24), 15553–15563. [Link]
- Cell Biolabs, Inc. (n.d.).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2011). Pyridazin-3(2H)-one derivatives as pde4 inhibitors.
- Japan SLC, Inc. (2021). Preclinical Characterization of the Radioimmunoconjugate 111 In or 90 Y-FF-21101 Against a P-Cadherin–Expressing Tumor in a Mouse Xenograft Model and a Nonhuman Primate. Journal of Nuclear Medicine, 62(2), 230-236.
- ClinicalTrials.gov. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. ClinicalTrials.gov.
- Smaine, F. Z., Pacchiano, F., & Supuran, C. T. (2008). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 185.
-
Angeli, A., & Supuran, C. T. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International journal of molecular sciences, 22(14), 7301. [Link]
-
Boyd, N. H., Walker, K. A., Fried, J. C., Noll, B. C., & Anderson, K. W. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer immunology research, 7(7), 1101–1115. [Link]
-
Wang, L., Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2024). Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition. Journal of Medicinal Chemistry, 67(5), 3749–3770. [Link]
- Dubois, L., Peeters, S., & Lieuwes, N. G. (2013). (A) Western blot analysis of CAIX expression in HT-29 CAIX expressing...
- Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Saudi Chemical Society, 18(6), 847–868.
- Chen, X., Li, Y., & Liu, H. (2023). Carbonic Anhydrase Inhibitors Induce Ferroptosis through Inhibition of AKT/FTH1 Signaling in Ewing Sarcoma Tumor Cells. Cancers, 15(21), 5208.
- Gibbons, B. H., & Edsall, J. T. (1963). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. The Journal of biological chemistry, 238, 3502–3507.
-
Gieling, R. G., Babur, M., & Mamnani, L. (2019). Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts. Cancers, 11(7), 999. [Link]
- Pacchiano, F., & Supuran, C. T. (2023). Carbonic Anhydrase IX Suppression Shifts Partial Response to Checkpoint Inhibitors into Complete Tumor Eradication: Model-Based Investigation. International journal of molecular sciences, 24(12), 10103.
- ResearchGate. (2018). Why can't I detect any migrating cells in Transwell assay?.
- Zhang, Y., & Li, Y. (2025). Development, validation, and application of an LC-MS/MS method for the determination of the AXL/FLT3 inhibitor gilteritinib in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 253, 116518.
-
Bua, S., & Supuran, C. T. (2010). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][2][7][8]thiadiazole-7-sulphonamides. Journal of enzyme inhibition and medicinal chemistry, 25(1), 29–34. [Link]
- Onishi, J. C., & Tkacz, J. S. (2025). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. The Journal of antibiotics, 78(8), 447–456.
- Noren, B. D., & Williams, J. P. (2024). Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX. Journal of Nuclear Medicine, 65(3), 444-450.
- Park, H. J., & Kim, J. Y. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR protocols, 2(2), 100469.
-
Al-Hussain, S. A., & Al-Obaid, A. M. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (Basel, Switzerland), 24(18), 3379. [Link]
- De Monte, C., & Supuran, C. T. (2025). Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells. Journal of medicinal chemistry.
- Silverman, D. N. (2013). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of the American Chemical Society, 135(4), 1261–1264.
-
El-Gazzar, M. G., & Ghorab, M. M. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2200840. [Link]
-
Bartolucci, C., & Scozzafava, A. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of experimental & clinical cancer research : CR, 41(1), 121. [Link]
- CIBERONC. (n.d.).
- Ovais, S., & Gilani, S. J. (2025). Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II *).
- Mahon, B. P., & McKenna, R. (2014). Antibody-specific Detection of CAIX in Breast and Prostate Cancers. Anticancer research, 34(11), 6305–6310.
- My Cancer Genome. (2021). Clinical Trial: NCT03450018. My Cancer Genome.
-
Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules (Basel, Switzerland), 26(22), 7023. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX enhances tumor cell proliferation and tumor progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone substituted benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridazinone Esters
Welcome to the technical support center for the synthesis of pyridazinone esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
I. Foundational Principles of Pyridazinone Ester Synthesis
The most prevalent and robust method for synthesizing 4,5-dihydropyridazin-3(2H)-one derivatives involves the condensation of a γ-keto acid or its corresponding ester with a hydrazine derivative.[1] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyridazinone ring.
The general reaction scheme is a cornerstone of heterocyclic chemistry, but its efficiency can be influenced by various factors, leading to side reactions and purification challenges. This guide will walk you through troubleshooting these common issues.
Caption: General synthesis of pyridazinone esters.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
Category 1: Low Yield and Incomplete Reactions
Question 1: My reaction is sluggish and the yield of my pyridazinone ester is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in pyridazinone synthesis often trace back to two critical steps: the initial formation of the hydrazone intermediate and the subsequent cyclization-dehydration.
-
Incomplete Hydrazone Formation: The reaction between the ketone moiety of the γ-keto ester and hydrazine is a reversible equilibrium. If this equilibrium is not driven towards the product, the overall yield will suffer.
-
Troubleshooting:
-
Hydrazine Stoichiometry: Using a slight excess of the hydrazine derivative can help shift the equilibrium towards the hydrazone.
-
pH Control: The reaction is often catalyzed by acid. However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. A weakly acidic medium (e.g., acetic acid in ethanol) is typically optimal.
-
Water Removal: The formation of the hydrazone releases water. In some cases, removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.
-
-
-
Inefficient Cyclization and Dehydration: The cyclization of the hydrazone to form the pyridazinone ring is an intramolecular nucleophilic acyl substitution, which is also an equilibrium process. The final dehydration step is often the rate-limiting step and requires sufficient energy.[2]
-
Troubleshooting:
-
Thermal Conditions: Refluxing the reaction mixture is common practice to provide the necessary activation energy for cyclization and dehydration. The optimal temperature will depend on the specific substrates and solvent used.
-
Solvent Choice: Protic solvents like ethanol or acetic acid are commonly employed as they can facilitate proton transfer during the reaction.
-
Acid Catalysis: The dehydration step is acid-catalyzed. If the reaction stalls after hydrazone formation, the addition of a catalytic amount of a stronger acid might be beneficial. However, care must be taken to avoid hydrolysis of the ester group.
-
-
Caption: Troubleshooting workflow for low yields.
Category 2: Formation of Unexpected Byproducts
Question 2: I've isolated my product, but NMR analysis shows a mixture of N-alkylated and O-alkylated pyridazinone esters. Why is this happening and how can I control the regioselectivity?
Answer:
This is a classic issue when alkylating the pyridazinone ring after its formation. The pyridazinone anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen at position 2 (N-alkylation) and the exocyclic oxygen atom (O-alkylation). The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[3][4]
-
Mechanism of N- vs. O-Alkylation:
-
N-Alkylation: Generally favored under thermodynamic control. The N-alkylated product is often the more stable isomer.
-
O-Alkylation: Can be favored under kinetic control, especially with "harder" electrophiles. The oxygen atom is more electronegative and may react faster in certain conditions.
-
Caption: N- vs. O-alkylation of the pyridazinone anion.
-
Controlling Regioselectivity:
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker bases (e.g., K2CO3) or silver salts (e.g., Ag2O) | Strong bases fully deprotonate the pyridazinone, leading to the thermodynamically favored product. Silver ions coordinate with the oxygen, promoting O-alkylation.[3] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Non-polar or poorly ion-solvating solvents (e.g., Toluene, THF) | Polar aprotic solvents solvate the cation, leaving a "naked" anion that reacts at the most nucleophilic site (often nitrogen). Non-polar solvents can favor reaction at the more exposed oxygen atom.[3][4] |
| Alkylating Agent | "Soft" electrophiles (e.g., benzyl bromide, alkyl iodides) | "Hard" electrophiles (e.g., alkyl sulfates) | Based on Hard and Soft Acid-Base (HSAB) theory, the softer nitrogen atom prefers to react with softer electrophiles. |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product. |
Question 3: My mass spectrum shows a peak corresponding to a dimer of my starting material or intermediate. What could be the cause?
Answer:
Dimerization can occur through the formation of an azine. This happens when a molecule of the hydrazone intermediate reacts with a second molecule of the γ-keto ester instead of cyclizing. This is more likely to occur if the cyclization step is slow.
-
Mitigation Strategies:
-
Controlled Addition: Add the hydrazine derivative slowly to the solution of the γ-keto ester. This keeps the concentration of the keto ester high relative to the hydrazone, favoring the initial hydrazone formation over azine formation.
-
Reaction Conditions: Ensure the reaction conditions (temperature, catalyst) are optimized for rapid cyclization once the hydrazone is formed.
-
Question 4: I'm observing hydrolysis of my ester group during the synthesis. How can I prevent this?
Answer:
Ester hydrolysis is a common side reaction, especially under strongly acidic or basic conditions, or if water is present at high temperatures for extended periods.
-
Prevention:
-
pH Control: Avoid strongly acidic or basic conditions if possible. If an acid catalyst is required for dehydration, use the minimum effective amount.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the amount of water in the reaction mixture.
-
Reaction Time and Temperature: Minimize the reaction time at high temperatures to reduce the opportunity for hydrolysis.
-
Protecting Groups: In challenging cases, a more robust ester (e.g., a t-butyl ester) could be used, which is less prone to hydrolysis under these conditions.
-
III. Experimental Protocols
Protocol 1: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the γ-keto ester (1.0 eq).
-
Dissolve the ester in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
-
Addition of Hydrazine:
-
Add the hydrazine derivative (1.1 eq) dropwise to the stirred solution at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
Protocol 2: Selective N-Alkylation of a Pyridazinone
This protocol aims to favor the formation of the N-alkylated product.
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridazinone (1.0 eq) and a polar aprotic solvent (e.g., anhydrous DMF).
-
Cool the mixture in an ice bath.
-
-
Deprotonation:
-
Carefully add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Alkylation:
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
IV. References
-
Haider, N., & Heinisch, G. (1986). Dehydration of 2-(2-Arylethyl)-2-hydroxy-4-oxopentanoic Acids and Their Hydrazones to Form Heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 169-173. Available at: [Link]
-
Patel, K. D., et al. (2020). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 17(7), 508-524. Available at: [Link]
-
Gomaa, M. S., & Ali, M. M. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(21), 5036. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
-
Abd El-All, A. S., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(8), 1063. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]
-
Sanna, M., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. MedChemComm, 9(4), 675-683. Available at: [Link]
-
Deady, L. W., & Korytsky, O. L. (1979). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Australian Journal of Chemistry, 32(8), 1861-1865. Available at: [Link]
-
González-Gómez, J. C., & Santamaría, J. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 72(40), 5995-6029. Available at: [Link]
-
Kumar, A., et al. (2010). Synthesis and biological evaluation of some new pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(11), 5353-5358. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 1-26. Available at: [Link]
-
Katritzky, A. R., et al. (1995). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2135-2140. Available at: [Link]
-
Krasavin, M. (2021). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. European Journal of Organic Chemistry, 2021(48), 6649-6656. Available at: [Link]
-
Rostom, S. A. F., et al. (2021). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Journal of the Korean Chemical Society, 54(1), 174-178. Available at: [Link]
Sources
Technical Support Center: Purifying Polar Pyridazinone Compounds
Welcome to the technical support center for the purification of polar pyridazinone compounds. Pyridazinones are a vital heterocyclic scaffold in drug discovery, known for their diverse biological activities.[1] However, their inherent polarity, arising from multiple nitrogen and oxygen heteroatoms, presents significant challenges during chromatographic purification.[2] This guide is designed for researchers, chromatographers, and drug development professionals to troubleshoot common issues and optimize purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my polar pyridazinone compound eluting in the void volume on my C18 column?
Answer: This is the most common issue encountered and is due to a fundamental mismatch between the analyte and the stationary phase.
-
Mechanism of Failure: Standard C18 columns utilize a nonpolar stationary phase and rely on hydrophobic interactions for retention.[3][4] Polar compounds, like many pyridazinone derivatives, have a strong affinity for the polar mobile phase (e.g., water/acetonitrile mixtures) and minimal interaction with the nonpolar C18 chains. Consequently, they travel with the solvent front and are not retained, eluting in the column's void volume.[4][5]
-
The Problem with "Forcing" Retention: While increasing the aqueous content of the mobile phase seems like a logical step to increase retention on a C18 column, it can lead to other problems for highly polar compounds. At very high aqueous levels (>95%), traditional C18 phases can undergo "dewetting" or "phase collapse," where the aqueous mobile phase is expelled from the nonpolar pores, leading to a dramatic loss of retention and poor reproducibility.[3][6]
-
Initial Recommendation: For highly polar pyridazinones, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often not the ideal technique. You should consider an alternative chromatographic mode.[3][4][5][7]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental observations and provides a logical path to a robust solution.
Problem 1: No retention on C18. What is my next step?
Your immediate goal is to switch to a chromatographic mode that is designed to retain polar compounds. The two primary techniques to consider are Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) .
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision tree for selecting an alternative chromatography mode.
Problem 2: I've switched to HILIC, but my peak shape is poor (tailing or fronting).
Answer: Poor peak shape in HILIC is common during method development and usually points to issues with the mobile phase, sample solvent, or secondary interactions.
-
Causality (Peak Tailing): Tailing often results from secondary ionic interactions between the analyte and the stationary phase, especially with bare silica columns which have acidic silanol groups.[8] For ionizable pyridazinones, if the mobile phase pH is not properly controlled, the compound can exist in multiple ionic forms, leading to peak distortion.[9][10]
-
Causality (Peak Fronting/Splitting): This is frequently caused by a mismatch between the sample solvent and the initial mobile phase.[11] In HILIC, the mobile phase is highly organic (e.g., >80% acetonitrile).[3][12] If your pyridazinone is dissolved in a strong, highly aqueous solvent (like water or DMSO), it acts as a powerful eluent upon injection, distorting the peak. Another cause can be column overload.[8]
Troubleshooting Steps:
-
Optimize Mobile Phase Buffer: The use of a buffer is critical for ionizable compounds.[5][9] Increasing the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) can improve peak shape by masking residual silanols and ensuring the analyte is in a single ionic state.[9][13]
-
Adjust Mobile Phase pH: Screen at least two different pH values, for example, pH 3.2 (ammonium formate) and pH 5.8 (ammonium acetate).[5] The charge state of your pyridazinone and the stationary phase can change dramatically with pH, significantly altering selectivity and peak shape.[9][14]
-
Match Sample Solvent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. A mix of 75:25 acetonitrile:methanol is often a good starting point.[3] If solubility is an issue, use the minimum amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase.
-
Check for Overload: Reduce the injection volume or dilute the sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.[8]
Problem 3: My HILIC method has poor reproducibility (shifting retention times).
Answer: Reproducibility issues in HILIC are almost always linked to insufficient column equilibration.
-
Mechanism: The HILIC retention mechanism relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[5][13] This layer takes a significant amount of time to form and stabilize. If the column is not fully equilibrated before each injection, the thickness and composition of this water layer will vary, leading to drifting retention times.[5]
-
Solution: HILIC requires much longer equilibration times than reversed-phase.[3] After a gradient run, a re-equilibration time of at least 10-15 column volumes is recommended. For a new column, flushing with the initial mobile phase for 30-60 minutes is essential to ensure the stable water layer has formed.[5]
Core Protocols & Methodologies
Protocol 1: Systematic HILIC Method Development for Polar Pyridazinones
This protocol provides a structured approach to developing a robust HILIC method from scratch.
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for systematic HILIC method development.
Step-by-Step Methodology:
-
Initial Setup:
-
Column Selection: Start with a robust HILIC phase. Amide or zwitterionic phases are excellent starting points.[3][13]
-
Mobile Phase Preparation:
-
Mobile Phase A (Weak): 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B (Strong): 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Rationale: Acetonitrile is the weak solvent in HILIC.[5] Ammonium acetate is a volatile buffer compatible with mass spectrometry (MS) and helps control pH and improve peak shape.[5][15]
-
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95% A, 5% B) for at least 30 minutes at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Scouting Gradient:
-
Inject the sample and run a broad linear gradient from 5% B to 50% B over 10-15 minutes.
-
This initial run will determine if the compound is retained and at approximately what solvent composition it elutes.
-
-
Optimization:
-
If retention is achieved: Narrow the gradient around the elution point to improve resolution from impurities. For example, if the peak eluted at 30% B, try a new gradient from 20% to 40% B over 15 minutes.
-
If retention or peak shape is poor: Before re-screening, change a key parameter. The most impactful changes are mobile phase pH (switch to ammonium formate) or stationary phase chemistry (switch to a diol or bare silica column).[5][14]
-
-
Validation: Once a satisfactory separation is achieved, perform at least three replicate injections to confirm retention time stability and peak area reproducibility.
Alternative & Advanced Techniques
Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase, modified with a small amount of a polar co-solvent like methanol.[16]
-
Why it Works for Pyridazinones: SFC excels at separating polar compounds that are challenging for reversed-phase.[17] The low viscosity of the mobile phase allows for very fast and efficient separations.[18] It is also considered a "green" technology due to the significant reduction in organic solvent consumption.[16][18]
-
When to Choose SFC:
-
For achiral purification of moderately to highly polar neutral pyridazinones.
-
When chiral separation of a polar pyridazinone is required (SFC is a leading technique for chiral separations).[17]
-
For high-throughput purification environments where speed is critical.
-
Stationary Phase Selection Guide
The choice of stationary phase is the most critical parameter in achieving a successful separation.
| Chromatography Mode | Stationary Phase | Primary Interaction Mechanism(s) | Best For... | Key Considerations |
| Reversed-Phase | C18 (Polar Endcapped/Embedded) | Hydrophobic | Moderately polar, less challenging pyridazinones. | Often fails for highly polar analogs; risk of phase collapse at high aqueous content.[3][6][19] |
| HILIC | Amide, Diol, Cyano | Partitioning, Hydrogen Bonding | Highly polar, ionizable, and hydrophilic pyridazinones.[3][20] | Requires long equilibration times; sensitive to mobile phase water content.[5][13] |
| HILIC | Zwitterionic (e.g., Sulfobetaine) | Partitioning, Ion Exchange | Broad range of polar compounds, offering unique selectivity.[3] | Can provide enhanced retention for zwitterionic or charged pyridazinones. |
| SFC | 2-Ethylpyridine (2-EP), Diol, Amino | Polar Interactions (Adsorption) | Polar neutral pyridazinones; both chiral and achiral separations.[17][18] | Requires specialized instrumentation; analyte must be soluble in CO₂/modifier mixture.[18] |
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Jandera, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Malenović, A., et al. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [Link]
-
West, C. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/30286]([Link] SFC/how-good-is-sfc-for-polar-analytes/30286)
-
Patel, R. V., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
Bains, B. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
-
Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
ACS Publications. (n.d.). Molecular Approaches to Chromatography Using Single Molecule Spectroscopy. Analytical Chemistry. [Link]
-
El-Faham, A., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
The Nest Group, Inc. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in pyridazine ring closure
Introduction
Welcome to the technical support center for pyridazine ring synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyridazine core, a key heterocycle in numerous pharmaceutical and agrochemical agents. By understanding the mechanistic underpinnings of common synthetic routes, we can proactively address challenges such as low yields, difficult purifications, and unexpected byproduct formation. This document provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the why behind experimental choices.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during pyridazine ring closure reactions. The advice provided is grounded in reaction mechanism and practical laboratory experience.
Part 1: Issues in Synthesis from 1,4-Dicarbonyl Compounds
The condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine is a cornerstone of pyridazine synthesis. While robust, this method is prone to several pitfalls that can compromise yield and purity.
Question 1: My reaction of a 1,4-diketone with hydrazine is sluggish and gives a low yield of the pyridazine. Analysis shows mostly unreacted starting material and some intermediate species. What's going wrong?
Answer: This is a classic problem that typically points to incomplete cyclization or a stalled reaction at the dihydropyridazine intermediate stage. There are two primary mechanistic considerations:
-
Inefficient Hydrazone Formation and Cyclization: The initial reaction between hydrazine and a carbonyl group forms a hydrazone.[1][2] For the pyridazine ring to close, a second intramolecular hydrazone formation must occur. This cyclization can be slow if the intermediate is sterically hindered or if the reaction conditions are not optimal. The reaction often stalls at the monohydrazone or the open-chain bis-hydrazone stage.
-
Stable Dihydropyridazine Intermediate: The initial cyclization product is a dihydropyridazine.[3] Aromatization to the final pyridazine is not always spontaneous and often requires a separate oxidation step. If you are omitting an oxidant, your reaction may be successfully forming the dihydropyridazine, which may be stable under your current conditions.
Troubleshooting Steps & Scientific Rationale:
-
Catalysis: The formation of hydrazones is often catalyzed by acid.[4] A catalytic amount of a mild acid like acetic acid can significantly accelerate both the initial condensation and the subsequent ring-closing step. However, strong acids can fully protonate the hydrazine, rendering it non-nucleophilic. Therefore, pH control is critical.
-
Expert Tip: Start by using acetic acid as the solvent, as it serves as both the medium and the catalyst.[5] If using other solvents like ethanol, add 0.1 to 0.5 equivalents of glacial acetic acid.
-
-
Solvent Choice: The choice of solvent can influence reaction rates and equilibria. Protic solvents like ethanol or acetic acid are generally preferred as they can facilitate the necessary proton transfers in the mechanism.
-
Temperature: For sterically demanding substrates, thermal energy may be required to overcome the activation barrier for cyclization. Refluxing in ethanol or acetic acid is a common strategy.
-
Ensure Aromatization: Do not assume spontaneous aromatization. After the initial condensation, introduce a dedicated oxidation step.
Question 2: After my oxidation step, I see my desired product, but also a significant amount of a byproduct with a mass of +16 amu. What is this and how can I avoid it?
Answer: A mass increase of +16 amu strongly suggests the formation of a pyridazine N-oxide.[6][7] The two adjacent nitrogen atoms in the pyridazine ring are susceptible to oxidation, especially when using strong or non-selective oxidizing agents for the aromatization of the dihydropyridazine intermediate.
Troubleshooting Steps & Scientific Rationale:
-
Choice of Oxidant: The key is to use an oxidant that is strong enough to effect aromatization but not so powerful that it over-oxidizes the product.
-
Avoid: Peroxy acids (like m-CPBA) or hydrogen peroxide under certain conditions are known to be effective for creating N-oxides and should be avoided for simple aromatization.[8][9]
-
Recommended: Mild and selective oxidants are preferred. Air/O₂ can be effective and is environmentally benign, often catalyzed by transition metals like Cu(II).[5] Bromine in acetic acid is a classic and effective reagent, but care must be taken with stoichiometry to avoid ring bromination.[10][11][12] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another excellent but more expensive choice for clean oxidation.
-
| Oxidant | Typical Conditions | Advantages | Potential Pitfalls |
| Air / O₂ | Acetic acid, reflux, optional Cu(II) catalyst | Inexpensive, green | Can be slow, may not be effective for all substrates |
| **Bromine (Br₂) ** | Acetic acid or CHCl₃, room temp. | Fast, reliable | Stoichiometry is critical; excess can lead to ring bromination byproducts |
| DDQ | Dioxane or Toluene, reflux | High yielding, clean | Expensive, requires stoichiometric amounts |
| CAN | Acetonitrile, room temp. | Effective for some substrates | Can be harsh, potential for side reactions |
Question 3: I am using an unsymmetrical 1,4-diketone and I'm getting a mixture of two regioisomers that are very difficult to separate. How can I control the regioselectivity?
Answer: This is a common and significant challenge. When an unsymmetrical 1,4-diketone reacts with hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. The subsequent cyclization then leads to a mixture of regioisomeric pyridazines.
Scientific Rationale:
The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The more electrophilic and less sterically hindered carbonyl will typically react faster with hydrazine.
Strategies for Controlling Regioselectivity:
-
Electronic Differentiation: If one carbonyl is attached to an electron-withdrawing group (EWG) and the other to an electron-donating group (EDG), the carbonyl adjacent to the EWG will be more electrophilic and should be the primary site of initial attack. You can leverage this by designing your substrate accordingly.
-
Steric Hindrance: A bulky group near one carbonyl will sterically disfavor the approach of hydrazine, directing the initial attack to the less hindered carbonyl.
-
Stepwise Synthesis: For absolute control, a stepwise approach is the most reliable method. Instead of a direct condensation, one can first form a monohydrazone from the desired ketone under controlled conditions (e.g., low temperature, 1 equivalent of hydrazine). After isolation, this intermediate can be induced to cyclize onto the second carbonyl, often with acid or heat, ensuring only one regioisomer is formed. While this adds steps, it can save significant time and resources on difficult separations.
Part 2: Issues in Inverse Electron Demand Diels-Alder Reactions
This powerful cycloaddition strategy, often using 1,2,4,5-tetrazines as the diene component, provides rapid access to highly substituted pyridazines. However, the reaction is not without its challenges.
Question 4: My Diels-Alder reaction between a tetrazine and an alkyne is giving a low yield, and I'm isolating a dark, insoluble material. What is happening?
Answer: The formation of a dark, insoluble material is often indicative of polymerization.[13] This can happen if your dienophile (the alkyne or alkene) is prone to self-polymerization under the reaction conditions (e.g., high heat). It can also occur if the intermediate cycloadduct undergoes an undesired reaction pathway instead of the desired retro-Diels-Alder extrusion of N₂.
Troubleshooting Steps & Scientific Rationale:
-
Lower the Temperature: High temperatures, while often used to drive the extrusion of N₂, can also initiate polymerization. Determine the lowest effective temperature for the reaction by monitoring with TLC or LC-MS.
-
Use a More Reactive Dienophile: Electron-rich alkynes or strained alkenes react much faster and under milder conditions, often at room temperature. This can outcompete the polymerization pathway.
-
Dilution: Running the reaction at a higher dilution can disfavor intermolecular polymerization reactions (which are often second-order) relative to the intramolecular extrusion step (which is first-order).
-
Check for Inhibitors: If your dienophile is a commercial monomer, it may contain a polymerization inhibitor. While often beneficial, in some cases, it could interfere with the desired reaction. Conversely, if your monomer is old and the inhibitor has been consumed, it may be highly prone to polymerization.[14]
Optimized Experimental Protocol: Synthesis of 3,6-diphenylpyridazine
This protocol for the synthesis of 3,6-diphenylpyridazine from 1,2-dibenzoylethene incorporates best practices to minimize byproduct formation, specifically addressing the dihydropyridazine intermediate.
Reaction Scheme: (Z)-1,2-dibenzoylethene + Hydrazine Hydrate → 4,5-dihydro-3,6-diphenylpyridazine → 3,6-diphenylpyridazine
Materials:
-
(Z)-1,2-dibenzoylethene (1.00 g, 4.23 mmol)
-
Hydrazine hydrate (~64% solution, 0.25 mL, ~5.1 mmol)
-
Glacial Acetic Acid (20 mL)
-
Bromine (0.22 mL, 4.23 mmol)
Procedure:
-
Step 1: Cyclization to Dihydropyridazine
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (Z)-1,2-dibenzoylethene (1.00 g, 4.23 mmol) and glacial acetic acid (15 mL).
-
Stir the mixture to form a suspension. Add hydrazine hydrate (0.25 mL) dropwise at room temperature.
-
Rationale: Acetic acid acts as a catalyst for hydrazone formation and as the solvent.[5] Using the (Z)-isomer of the diketone facilitates a more rapid cyclization than the (E)-isomer.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 2 hours. The solution should become more homogeneous.
-
Monitor the reaction by TLC (e.g., 7:3 Hexane:EtOAc) to confirm the consumption of the starting diketone and the formation of the dihydropyridazine intermediate (which will have a different Rf).
-
-
Step 2: Aromatization via Bromination
-
Cool the reaction mixture to room temperature using a water bath.
-
In a separate vial, dilute bromine (0.22 mL) with glacial acetic acid (5 mL).
-
Safety Note: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Add the bromine solution dropwise to the stirred reaction mixture over 10-15 minutes. An exotherm may be observed. The color of the bromine should be discharged.
-
Rationale: Using a stoichiometric amount of bromine minimizes the risk of over-oxidation or electrophilic aromatic substitution on the product's phenyl rings.[10]
-
After the addition is complete, stir the reaction at room temperature for an additional 1 hour to ensure complete aromatization.
-
-
Step 3: Work-up and Purification
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Neutralize the mixture carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of water to remove any residual salts.
-
Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure 3,6-diphenylpyridazine as a crystalline solid.[15]
-
Rationale: Recrystallization is an effective method for removing any unreacted starting materials or non-polar byproducts. The desired product is typically a well-defined crystalline solid.
-
References
-
Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines. Journal of Organic Chemistry, 84, 4236-4245. Available at: [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. Journal of Organic Chemistry, 78(17), 8926-8932. Available at: [Link]
-
WIPO. (2025). METHOD FOR RAPID OXIDATION OF DIHYDROPYRIDAZINES TO PYRIDAZINES. Patent Scope. Available at: [Link]
-
Quora. (2017). Does pyridazine undergo Diels-Alder reactions?. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Available at: [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-Oxide. Available at: [Link]
-
Jérôme, C., & Lecomte, P. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Available at: [Link]
-
Daiber, A., et al. (2022). Disinfection Byproducts in Chlorinated or Brominated Swimming Pools and Spas: Role of Brominated DBPs and Association with Mutagenicity. PMC. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Available at: [Link]
-
Solomons, T. W. G., & Fryhle, C. B. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Available at: [Link]
-
ResearchGate. (2025). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: A review. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Pyridine-to-Pyridazine Skeletal Editing. Available at: [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Available at: [Link]
-
PubMed Central. (n.d.). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Available at: [Link]
-
Baran Lab. (n.d.). Pyridine N-Oxides. Available at: [Link]
-
ResearchGate. (n.d.). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Available at: [Link]
-
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]
-
LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
PubMed. (n.d.). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Available at: [Link]
-
ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Available at: [Link]
-
Bentham Science Publisher. (2024). Novel Pyridyl Macrocyclic Triarylmethanes: Synthesis by Ring-closing Metathesis and Chemical Analysis. Available at: [Link]
-
MDPI. (n.d.). Diels–Alder Cycloaddition Reactions in Sustainable Media. Available at: [Link]
-
ChemRxiv. (n.d.). Regio- and Diastereoselective Synthesis of Unsymmetrical 1,4- Diketone-Derived (Z)-Monosilyl Enol Ethers via Siloxyallylpotassiu. Available at: [Link]
-
IJPSR. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]
-
ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]
-
ChemTube3D. (n.d.). Hydrazone formation. Available at: [Link]
-
MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Available at: [Link]
-
PubMed Central. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Available at: [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available at: [Link]
-
SpringerLink. (n.d.). Optimal synthesis conditions for NBF-modified 8,13-dihydroberberine derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Available at: [Link]
-
ResearchGate. (2025). Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 10. Disinfection Byproducts in Chlorinated or Brominated Swimming Pools and Spas: Role of Brominated DBPs and Association with Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Improving Selectivity in the Functionalization of the Pyridazine Ring
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for pyridazine chemistry. This guide is designed to move beyond simple protocols and provide you, the practicing scientist, with a deeper understanding of the causality behind experimental choices in the selective functionalization of the pyridazine ring. The inherent π-deficient nature of this heterocycle presents unique challenges to achieving regioselectivity, but with the right strategies, it becomes a powerful scaffold in medicinal chemistry and materials science.[1][2] This resource is structured to help you troubleshoot common issues and select the optimal synthetic route for your target molecule.
Understanding the Pyridazine Ring: The Root of Selectivity Challenges
The functionalization of any aromatic system is dictated by its electronic landscape. The pyridazine ring, with its two adjacent nitrogen atoms, is strongly electron-deficient, a property that governs its reactivity.[2] This electron deficiency deactivates the ring towards classical electrophilic aromatic substitution (EAS) but makes it susceptible to nucleophilic attack.
The positions on the ring are not electronically equivalent:
-
C3 and C6: These positions are ortho to a ring nitrogen, making them the most electron-deficient and most susceptible to nucleophilic attack or deprotonation (metalation).
-
C4 and C5: These positions are meta to the ring nitrogens and are comparatively more electron-rich than C3/C6. The C-H bond at C4 is calculated to be more acidic than at C3.[1]
This electronic differentiation is the primary reason for regioselectivity challenges. Uncontrolled reactions often yield mixtures of isomers, necessitating tedious purification or a complete strategic rethink.
Sources
Validation & Comparative
The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure allows for facile functionalization at various positions, making it a highly attractive scaffold for the design and synthesis of novel therapeutic agents with a wide spectrum of biological activities.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazinone derivatives, focusing on their applications in cardiovascular diseases, oncology, and inflammatory disorders. We will delve into the causal relationships behind structural modifications and their impact on biological activity, supported by comparative experimental data and detailed protocols.
The Pyridazinone Core: A Foundation for Diverse Biological Activities
The inherent physicochemical properties of the pyridazinone scaffold contribute to its success as a pharmacophore. The presence of the nitrogen atoms and the carbonyl group allows for a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. The ability to introduce diverse substituents at different positions of the ring enables fine-tuning of the molecule's steric, electronic, and lipophilic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.
Cardiovascular Applications: Modulating Vascular Tone and Cardiac Function
Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and inotropic effects.[2] Many of these compounds exert their action by inhibiting phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Comparative Analysis of Pyridazinone-based Vasodilators
A key strategy in the development of pyridazinone-based vasodilators has been the inhibition of PDE5, an enzyme highly expressed in the corpus cavernosum and vascular smooth muscle. Inhibition of PDE5 leads to an increase in cGMP levels, resulting in vasodilation. The following table compares the vasodilatory activity of several pyridazinone derivatives.
| Compound | Structure | Target | IC50 (µM) | Key SAR Observations | Reference |
| Compound 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | 0.051 | Replacement at the 2-position of the pyridazinone ring enhances vasodilatory action. | [3] |
| Compound 19 | 6-fluoroarylpyridazinone derivative | Vasodilation | 0.250 | Introduction of a fluoroaryl group at the 6-position contributes to potent vasorelaxant activity. | [3] |
| Prazosin (Reference) | Quinazoline derivative | α1-adrenergic receptor antagonist | 0.487 | Serves as a standard for comparison of vasorelaxant activity. | [3] |
| 6-(4-Methanesulfonamidophenyl)-2-phenyl-dihydropyridazinone | Dihydropyridazinone derivative | Inodilator | 0.08 ± 0.01 | The methanesulfonamidophenyl group at the 6-position and a phenyl group at the 2-position are crucial for potent inodilatory and vasorelaxant effects. | [4] |
Causality Behind Structural Modifications: The data reveals that substitutions at the 2- and 6-positions of the pyridazinone ring are critical for vasodilatory activity. The introduction of a carboxymethyloxyphenyl amide group at the 6-position in Compound 9 leads to a significant increase in potency.[3] Similarly, the presence of a fluoroaryl moiety at the 6-position in Compound 19 demonstrates the importance of this position for potent vasorelaxation.[3] The dihydropyridazinone core, as seen in the 6-(4-Methanesulfonamidophenyl)-2-phenyl-dihydropyridazinone, combined with specific aromatic substitutions, results in a potent inodilator with nanomolar vasorelaxant activity.[4]
Experimental Protocol: In Vitro PDE5 Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of pyridazinone derivatives against PDE5.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (cGMP-FAM). When PDE5 hydrolyzes cGMP-FAM, the smaller fluorescent product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, resulting in a stable, high fluorescence polarization signal.[5]
Materials:
-
Recombinant Human PDE5A1
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test pyridazinone derivatives and a positive control inhibitor (e.g., Sildenafil)
-
DMSO for compound dilution
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyridazinone derivatives and the positive control in DMSO.
-
Assay Plate Preparation: Add the diluted compounds, positive control, and a DMSO-only control to the wells of a 96-well black microplate.
-
Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.
-
Stabilization: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[5]
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Diagram of PDE5 Inhibition Assay Workflow:
Caption: Workflow for the in vitro PDE5 inhibition assay.
Anticancer Applications: Targeting DNA Repair and Kinase Signaling
The pyridazinone scaffold has been successfully incorporated into several approved anticancer drugs, highlighting its potential in oncology.[6] These derivatives often target key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP) and various kinases.
Comparative Analysis of Pyridazinone-based PARP Inhibitors
PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several pyridazinone-containing molecules are potent PARP inhibitors.
| Compound | Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key SAR Observations | Reference |
| Olaparib | Phthalazinone derivative (structurally related to pyridazinone) | 1.5 | 0.8 | The phthalazinone core is a key feature for PARP inhibition. | [7] |
| Talazoparib | Pyridazinone derivative | 0.57 | 0.2 | The rigid structure contributes to potent PARP trapping. | [7][8] |
| Niraparib | Pyridazinone derivative | 3.8 | 2.1 | A less potent PARP inhibitor compared to Olaparib and Talazoparib. | [7] |
| Veliparib | Benzimidazole derivative | 5.2 | 2.9 | A weaker PARP trapper compared to other inhibitors. | [7][8] |
Causality Behind Structural Modifications: The potency of PARP inhibitors is influenced by their ability to bind to the NAD+ binding pocket of the PARP enzyme and to "trap" the enzyme on DNA. Talazoparib, with its rigid pyridazinone-containing structure, is a particularly potent PARP trapper.[8] The subtle structural differences between these inhibitors, including the nature of the heterocyclic core and the appended substituents, lead to significant variations in their inhibitory potency and PARP trapping ability, which in turn affects their clinical efficacy.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test pyridazinone derivatives
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test pyridazinone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT assay.
Anti-inflammatory Applications: Modulating Inflammatory Pathways
Pyridazinone derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2) and others modulating the NF-κB signaling pathway.[10]
Comparative Analysis of Anti-inflammatory Pyridazinone Derivatives
The anti-inflammatory potential of pyridazinone derivatives has been evaluated through their ability to inhibit key inflammatory mediators and pathways.
| Compound | Structure | Target/Assay | Activity | Key SAR Observations | Reference |
| Compound 71 | Pyridazinone derivative | Inhibition of LPS-induced IL-6 production | IC50 = 2.0 µM | Specific substitutions on the pyridazinone scaffold lead to potent inhibition of IL-6 production. | [6] |
| Compound 84 | Pyridazinone derivative | Inhibition of LPS-induced IL-6 production | IC50 = 30.7 µM | Demonstrates that minor structural changes can significantly impact anti-inflammatory potency. | [6] |
| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | Pyridazinone derivative | COX-2 inhibition | 65% inhibition of edema | A benzyl group at the 6-position and a methyl group at the 2-position are favorable for potent anti-inflammatory activity. | [11] |
| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | Pyridazinone derivative | COX-2 inhibition | 60% inhibition of edema | The presence of a benzoyl group at the 6-position and a propyl group at the 2-position also confers significant anti-inflammatory effects. | [11] |
| Diclofenac (Reference) | Phenylacetic acid derivative | COX inhibitor | 58% inhibition of edema | A standard nonsteroidal anti-inflammatory drug (NSAID) for comparison. | [11] |
Causality Behind Structural Modifications: The anti-inflammatory activity of pyridazinone derivatives is highly dependent on the nature and position of the substituents. For instance, the high potency of Compound 71 in inhibiting IL-6 production highlights the importance of specific structural features for modulating this inflammatory cytokine.[6] In the case of COX-2 inhibitors, the presence of an aromatic ring (benzyl or benzoyl) at the 6-position and a small alkyl group at the 2-position appears to be a key determinant for potent anti-inflammatory activity, as seen in compounds 4a and 8b .[11]
Experimental Protocol: LPS-induced NF-κB Activity Assay
This protocol describes a method to assess the ability of pyridazinone derivatives to inhibit the activation of the NF-κB pathway in response to lipopolysaccharide (LPS).
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This assay measures the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
LPS
-
Test pyridazinone derivatives
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture macrophage cells and treat them with the test pyridazinone derivatives for a specified time.
-
LPS Stimulation: Stimulate the cells with LPS for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Cell Fixation and Permeabilization: Fix the cells with the fixation solution and then permeabilize them to allow antibody entry.
-
Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.[12]
Data Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 signal in the nucleus compared to the cytoplasm. A reduction in nuclear p65 fluorescence in the presence of the test compound indicates inhibition of NF-κB activation.
Diagram of LPS-induced NF-κB Signaling and Inhibition:
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and the inhibitory action of pyridazinone derivatives.
Conclusion and Future Perspectives
The pyridazinone scaffold has unequivocally established itself as a privileged structure in drug discovery, leading to the development of numerous bioactive compounds with diverse therapeutic applications. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of the pyridazinone core can lead to highly potent and selective agents for the treatment of cardiovascular diseases, cancer, and inflammatory conditions.
The future of pyridazinone-based drug discovery lies in the rational design of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular interactions between pyridazinone derivatives and their biological targets, aided by computational modeling and structural biology, will be instrumental in this endeavor. Furthermore, exploring the potential of pyridazinone derivatives in other therapeutic areas and as combination therapies holds significant promise for addressing unmet medical needs. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved January 26, 2026, from [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed. Retrieved January 26, 2026, from [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. (n.d.). ASH Publications. Retrieved January 26, 2026, from [Link]
-
A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Springer. Retrieved January 26, 2026, from [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]
-
(PDF) LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
In Vitro Phosphodiesterase-5 (PDE-5) Inhibitory Assay. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. Retrieved January 26, 2026, from [Link]
-
PDE5A1 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Retrieved January 26, 2026, from [Link]
-
Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Anti‐inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. Off-target interactions can lead to unforeseen side effects and diminished efficacy, making a thorough understanding of a compound's cross-reactivity profile a critical step in preclinical development. This guide provides an in-depth comparative analysis of the cross-reactivity of methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, my aim is to equip you with both the foundational knowledge and practical methodologies to assess the selectivity of these promising compounds.
The pyridazinone core is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] A significant area of investigation for this class of molecules is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3] This guide will focus on the cross-reactivity of pyridazinone derivatives that have been developed as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in tumor growth and metastasis.[3][4]
We will explore the selectivity of a representative pyridazinone derivative against a panel of kinases and compare its performance with established, FDA-approved c-Met inhibitors. This guide will also provide detailed, field-proven protocols for conducting both biochemical and cell-based cross-reactivity studies, empowering you to generate robust and reliable data in your own research endeavors.
The Importance of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[5] This homology presents a significant challenge in the design of selective kinase inhibitors. A lack of selectivity can lead to the inhibition of unintended kinases, potentially causing off-target toxicities.[5] Therefore, early and comprehensive profiling of a compound's activity across a broad panel of kinases is essential to identify potential liabilities and to understand the full spectrum of its biological effects.
Comparative Analysis: Pyridazinone Derivatives vs. Approved c-Met Inhibitors
To illustrate the cross-reactivity profile of the this compound scaffold, we will use a highly potent and selective c-Met inhibitor from this class, MSC2156119 (also known as Tepotinib), as a representative example.[3] Tepotinib is an orally available, ATP-competitive inhibitor of c-Met.[3][6] We will compare its kinase selectivity profile to that of two FDA-approved c-Met inhibitors, Capmatinib and Tepotinib itself, for which more extensive public data is available.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Pyridazinone Derivative (MSC2156119/Tepotinib) | Capmatinib |
| c-Met | 1.8 [6] | 0.13 [7] |
| TrkA | >1000 (35% inhibition at 100 nM)[6] | - |
| Other Kinases | Highly selective over a panel of >400 kinases[6] | 10,000-fold selective for c-Met over a large panel of human kinases[8] |
Note: A comprehensive kinase panel screening for MSC2156119 is mentioned in the literature, but the full dataset is not publicly available. The data for TrkA represents the most significantly inhibited off-target kinase reported.[6] For Capmatinib, the high selectivity is noted, but specific off-target IC50 values are not detailed in the provided sources.
The data, while not exhaustive for the pyridazinone derivative, highlights its high potency and selectivity for c-Met. Tepotinib (MSC2156119) demonstrates a very clean off-target profile in extensive screening.[6] Capmatinib is also reported to be a highly selective MET inhibitor.[7][8]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity studies, robust and validated methodologies are essential. Below are detailed protocols for both biochemical and cell-based kinase inhibition assays.
I. Biochemical Kinase Assay for Selectivity Profiling
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against a panel of purified kinases. The principle is based on measuring the transfer of a phosphate group from ATP to a substrate by the kinase.
Workflow for Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in an appropriate solvent, typically DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound at various concentrations.
-
Add the purified kinase enzyme.
-
Pre-incubate the kinase and compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.
-
Add the substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be close to its Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibition.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Cell-Based Kinase Inhibition Assay (c-Met Phosphorylation)
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context. This provides a more physiologically relevant measure of compound activity.
Workflow for Cell-Based Kinase Phosphorylation Assay
Caption: Workflow for a cell-based kinase phosphorylation assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a cell line that overexpresses the target kinase (e.g., MKN45 gastric cancer cells for c-Met) in appropriate media.[10]
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Serum-starve the cells for a few hours to reduce basal kinase activity.
-
Prepare serial dilutions of the test compound in serum-free media.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 1-2 hours).
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate ligand to induce kinase phosphorylation (e.g., Hepatocyte Growth Factor (HGF) for c-Met) for a short period (e.g., 15-30 minutes).[11]
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[12]
-
-
Detection (Sandwich ELISA):
-
Coat a high-binding ELISA plate with a capture antibody specific for the total kinase protein.
-
Add the cell lysates to the wells and incubate to allow the kinase to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the kinase (e.g., an anti-phospho-c-Met antibody). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Normalize the phospho-kinase signal to the total protein concentration in each lysate or to the signal from a parallel ELISA for the total kinase protein.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to a stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors, particularly targeting c-Met. The representative compound, MSC2156119 (Tepotinib), demonstrates high selectivity, a desirable characteristic for a clinical candidate.
To build a comprehensive understanding of any new derivative from this class, it is imperative to conduct broad cross-reactivity profiling early in the drug discovery process. The protocols detailed in this guide provide a robust framework for such investigations. By comparing the kinase selectivity profile of novel pyridazinone derivatives to that of approved drugs, researchers can make more informed decisions about which compounds to advance, ultimately leading to the development of safer and more effective targeted therapies. The continued exploration of this chemical space, guided by a thorough understanding of structure-activity relationships and cross-reactivity, holds great promise for the future of precision medicine.
References
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, M. G. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(23), 2081-2106.
-
c-MET. (n.d.). OncLive. Retrieved January 26, 2026, from [Link]
-
c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
- Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1693-1698.
- Drusbosky, L. M., et al. (2023). Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. Cancer Management and Research, 15, 2395–2407.
- Bladt, F., et al. (2013). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Clinical Cancer Research, 19(11), 2941-2951.
- Gaber, F. A., et al. (2021). Pyridazinone derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
- Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304-12323.
-
MET Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]
- Paik, P. K., et al. (2020). Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. New England Journal of Medicine, 383(10), 931-943.
- Recondo, G., et al. (2020). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Clinical Cancer Research, 26(15), 4157-4166.
-
MET Kinase Assay. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]
- Wolf, J., et al. (2020). Capmatinib in MET Exon 14–Mutated or MET-Amplified Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(10), 944-957.
- Zhang, Y., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry, 166, 109486.
- Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (2008). Journal of Biomolecular Screening, 13(1), 23-33.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters, 10(10), 1438-1444.
- Off-target identification of kinase drug candidates. (2015).
- Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. (2021). OncLive.
- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules, 27(12), 3737.
- Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice. (2023). Cancers, 15(23), 5678.
- Molecular Imaging of c-Met Kinase Activity. (2012). Molecular Imaging and Biology, 14(3), 315-325.
-
MET Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]
-
The IC50 values, Ki constants and inhibition types determined for synthesized compounds 5(a-f) and Tacrine (TAC) drugs having inhibitory effects on AChE. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Efficacy and safety of tepotinib in Asian patients with advanced NSCLC with MET exon 14 skipping enrolled in VISION. (2024). Journal of Thoracic Oncology, 19(4), 625-637.
- Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics. (2021). Cancer Management and Research, 13, 8533–8545.
- Hu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 108, 335-347.
- Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). Journal of Medicinal Chemistry, 67(11), 8966-8984.
- Tepotinib Shows Activity in Patients With NSCLC and MET Exon 14 Skipping Mut
Sources
- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking Pyridazinone Inhibitors: A Comparative Guide for Drug Discovery Professionals
The pyridazinone scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules.[1][2] This guide provides an in-depth technical comparison of pyridazinone-based inhibitors against established drugs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By examining their mechanisms of action, presenting head-to-head experimental data, and detailing robust testing protocols, this document aims to equip scientists with the knowledge to effectively evaluate and advance pyridazinone-based therapeutics.
Section 1: The Versatility of the Pyridazinone Scaffold
The six-membered heterocyclic core of pyridazinone serves as a versatile backbone for the development of potent and selective inhibitors targeting various enzymes and receptors.[1] This adaptability has led to the exploration of pyridazinone derivatives in numerous therapeutic areas, including oncology, inflammation, and cardiovascular diseases.[1][2][3] Their ability to interact with diverse biological targets underscores their significance as a promising pharmacophore in the quest for novel therapeutic agents.[1]
Section 2: Comparative Analysis of Mechanism of Action
A key aspect of benchmarking novel inhibitors is a thorough understanding of their mechanism of action in relation to established drugs. This section explores the inhibitory mechanisms of pyridazinone derivatives against several key target classes and contrasts them with well-known pharmaceuticals.
Tyrosine Kinase Inhibition: Targeting Cancer Progression
Pyridazinone Inhibitors: Certain pyridazinone derivatives have been identified as potent inhibitors of tyrosine kinases, such as c-Met, which are often overexpressed in various cancers and contribute to tumor growth and metastasis. These inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of downstream substrates.
Established Drugs (e.g., Imatinib, Erlotinib): Approved tyrosine kinase inhibitors like imatinib and erlotinib also function through ATP competition. However, the specific binding modes and kinase selectivity profiles can differ significantly. For instance, imatinib is known for its efficacy against the Bcr-Abl fusion protein in chronic myeloid leukemia, while erlotinib targets the epidermal growth factor receptor (EGFR) kinase.[3][4] The comparative efficacy of pyridazinone inhibitors against these established drugs depends on their specific kinase targets and their potency in relevant cellular contexts. While direct head-to-head IC50 data from a single study is ideal for a definitive comparison, the available literature indicates that pyridazinone derivatives can exhibit potent inhibition of various kinases.[4]
Cyclooxygenase-2 (COX-2) Inhibition: Combating Inflammation
Pyridazinone Inhibitors: Several pyridazinone derivatives have demonstrated selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[5] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]
Established Drugs (e.g., Celecoxib, Rofecoxib): Drugs like celecoxib and rofecoxib are well-known selective COX-2 inhibitors.[6] Direct comparative studies have shown that certain pyridazinone derivatives can exhibit COX-2 inhibitory potency and selectivity comparable to or even exceeding that of celecoxib.[5]
Phosphodiesterase (PDE) Inhibition: Applications in Cardiovascular and Inflammatory Diseases
Pyridazinone Inhibitors: The pyridazinone scaffold is also found in inhibitors of phosphodiesterases, a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting specific PDE isoforms (e.g., PDE3, PDE5), these compounds can lead to vasodilation, bronchodilation, and anti-inflammatory effects.
Established Drugs (e.g., Sildenafil): Sildenafil, a well-known PDE5 inhibitor, is used to treat erectile dysfunction and pulmonary hypertension.[7][8][9] The benchmarking of pyridazinone-based PDE inhibitors against sildenafil would involve comparing their IC50 values for PDE5 inhibition and their selectivity against other PDE isoforms.
Poly (ADP-ribose) Polymerase (PARP) Inhibition: A Strategy in Cancer Therapy
Pyridazinone Inhibitors: Some pyridazinone derivatives have been investigated as inhibitors of PARP enzymes, which are crucial for DNA repair. In cancers with specific DNA repair defects (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality and tumor cell death.
Established Drugs (e.g., Olaparib, Rucaparib, Niraparib): Olaparib, rucaparib, and niraparib are FDA-approved PARP inhibitors used in the treatment of ovarian, breast, and other cancers.[2][10] While direct comparative efficacy data between pyridazinone-based PARP inhibitors and these approved drugs is still emerging, network meta-analyses of the approved drugs show similar efficacy in terms of progression-free survival, though with differing safety profiles.[11]
Section 3: Experimental Benchmarking Protocols
To ensure a fair and accurate comparison, standardized and validated experimental protocols are essential. This section outlines key in vitro assays for benchmarking pyridazinone inhibitors against known drugs.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
General Protocol (Example: c-Met Kinase Assay): [12][13][14]
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer.
-
Dilute the recombinant c-Met kinase to the desired concentration in the assay buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP.
-
Prepare serial dilutions of the pyridazinone inhibitor and the known drug (e.g., crizotinib) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted inhibitor or known drug to the appropriate wells. Include a "no inhibitor" control (positive control) and a "no enzyme" control (blank).
-
Add the diluted c-Met kinase to all wells except the blank.
-
Initiate the reaction by adding the substrate and ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Protocol: [15][16][17][18][19]
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line with high c-Met expression) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazinone inhibitor and the known drug in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Section 4: Quantitative Data Summary
The following tables summarize representative IC50 values for pyridazinone inhibitors and known drugs from head-to-head comparative studies. It is crucial to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Comparative COX-2 Inhibition
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazinone Derivative 9a | 15.50 | 330.00 | 21.29 | [5] |
| Celecoxib | 17.79 | 320.00 | 17.98 | [5] |
Table 2: Comparative PARP Inhibition
| Compound | PARP-1 IC50 (nM) | Reference |
| Olaparib | 1.9 | [2] |
| Rucaparib | 1.4 | [2] |
| Niraparib | 3.8 | [2] |
| Representative Pyridazinone | Data not available in direct comparison |
Note: While specific head-to-head IC50 data for pyridazinone-based PARP inhibitors against approved drugs was not found in the initial literature search, the table above provides a reference for the potency of established PARP inhibitors.
Section 5: Conclusion and Future Directions
The pyridazinone scaffold represents a highly promising platform for the development of novel inhibitors with diverse therapeutic applications. As demonstrated in this guide, pyridazinone derivatives have shown comparable or even superior in vitro potency to some established drugs, particularly in the realm of COX-2 inhibition.[5]
For a comprehensive evaluation, future studies should focus on direct head-to-head comparisons of pyridazinone inhibitors against a wider range of approved drugs across various target classes. Furthermore, in vivo efficacy and safety profiling are critical next steps to translate the promising in vitro results into clinically viable drug candidates. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to design and execute robust benchmarking studies, ultimately accelerating the discovery and development of next-generation pyridazinone-based therapeutics.
References
- Imran, M., & Asif, M. (2020). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Russian Journal of Bioorganic Chemistry, 46(5), 726–744.
- Al-Ghorbani, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2053.
- Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141.
- Osterloh, I. H. (2001). The discovery and development of sildenafil (Viagra). Current opinion in chemical biology, 5(4), 429-434.
- Ledermann, J., et al. (2015). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. The New England journal of medicine, 373(8), 699-708.
-
MTT Cell Viability and Proliferation Assay Detailed Protocol. (2024). ResearchHub. Retrieved from [Link]
- Manley, P. W., et al. (2010). Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. Bioorganic & medicinal chemistry, 18(19), 6977-6986.
- Peregrym, K., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(11), 3196.
-
Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research. Retrieved from [Link]
- Marchetti, C., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(16), 4236.
-
c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Çakır, T., et al. (2025). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. Journal of Molecular Structure, 1313, 138531.
- Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Munshi, N., et al. (2009). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 284(48), 33383-33393.
- Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. (2024). Journal of Biomolecular Structure and Dynamics.
- Sackeyfio, A., et al. (2018). Comparative efficacy and tolerability of the PARP inhibitors olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib tablets BID as maintenance therapy in BRCAm platinum-sensitive relapsed ovarian cancer (PSROC) patients. Annals of Oncology, 29(suppl_8), viii371-viii371.
-
PDE5A1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 13(11), 1149–1158.
- Daily, J. (2023). PDE5 Inhibitors. In StatPearls.
- Ostojic, A., et al. (2016). Comparison of Branded and Generic Imatinib Plasma Concentrations in Patients With Chronic Myelogenous Leukemia: Unicentric Study. Clinical Lymphoma, Myeloma & Leukemia, 16(7), 414-417.
- Dell'Agli, M., et al. (2008). Potent Inhibition of Human Phosphodiesterase-5 by Icariin Derivatives.
- Aslam, M. N., & Sial, A. A. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Mini reviews in medicinal chemistry, 14(11), 948-965.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer. (2018). Targeted Oncology. Retrieved from [Link]
-
c-Met Kinase Assay Kit Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]
- Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
-
The Pharmaceutical Journal. (2024). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. Retrieved from [Link]
- Weisberg, E., et al. (2006). Nilotinib for the treatment of chronic myeloid leukemia: An evidence-based review. Core evidence, 1(2), 99-114.
- Egan, K., & Gratz, S. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug testing and analysis, 10(2), 333-340.
- Moore, K., & Coleman, R. L. (2019). Difference Among PARP Inhibitors for Ovarian Cancer. OncLive.
- Liu, X., et al. (2011). Progress in cancer therapy targeting c-Met signaling pathway. Expert opinion on therapeutic targets, 15(1), 73-86.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 3. Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyridazinone-Based PDE3 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of bioactive agents targeting cardiovascular diseases, cancer, and neurodegenerative disorders.[1][2] A prominent class of pyridazinone-based drugs exerts its therapeutic effects through the inhibition of phosphodiesterase 3 (PDE3), a key enzyme in cyclic nucleotide signaling.[3][4]
Validating the mechanism of action (MoA) for a novel pyridazinone compound is not merely an academic exercise; it is a cornerstone of preclinical development. A rigorous MoA study provides the causal link between a compound's molecular interaction and its physiological effect. This guide offers a comprehensive, field-proven framework for validating the MoA of pyridazinone-based PDE3 inhibitors, comparing their performance with relevant alternatives, and providing the detailed experimental protocols necessary for robust data generation.
The Principle of MoA Validation: A Hierarchical Approach
Confirming a compound's MoA is a multi-tiered process. We must build a logical chain of evidence, starting from the direct interaction with the intended target and culminating in the desired cellular or physiological response. A failure at any level of this hierarchy calls the initial hypothesis into question.
Caption: The MoA validation hierarchy.
Case Study: Validating "Compound P," a Novel Pyridazinone PDE3 Inhibitor
Let us consider a hypothetical pyridazinone, "Compound P," identified from a primary screen as a potent PDE3 inhibitor. Our task is to rigorously validate this proposed MoA. As a comparator, we will use Cilostazol, a well-characterized PDE3 inhibitor with a different chemical scaffold.
Target Engagement: Confirming Interaction in a Cellular Context
The first critical step is to confirm that Compound P physically interacts with PDE3 inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target engagement without requiring any modification to the compound or the protein.[5][6] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[5]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA experimental workflow.
This protocol is adapted for a 96-well plate format using an In-Cell Western (ICW) assay for detection, which combines the specificity of Western blotting with the throughput of an ELISA.[7]
-
Cell Plating: Seed human aortic smooth muscle cells (HA-SMCs) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with a dose-response of Compound P (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Place the sealed 96-well plate in a thermal cycler with a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. This is the "melt" step. An isothermal dose-response can also be performed by heating the plate at a single, optimized temperature (e.g., 52°C).[8]
-
Fixation & Permeabilization: Immediately fix the cells with 4% paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100 to allow antibody access.[9]
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
Incubate with a primary antibody specific for PDE3 overnight at 4°C.
-
Wash wells with PBS containing 0.1% Tween 20 (PBS-T).
-
Incubate with an infrared-dye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour. A second normalization antibody (e.g., for GAPDH or a DNA stain) can be used simultaneously.[10]
-
-
Imaging & Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal intensity of the soluble PDE3 protein is quantified. In the presence of a binding compound, the thermal melt curve will shift to the right, indicating stabilization.
Downstream Signaling: Measuring the Biochemical Consequence
PDE3 inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP).[1] Therefore, the direct biochemical consequence of target engagement is an increase in intracellular cAMP levels.[11] We can quantify this change using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a highly sensitive competitive immunoassay.[11][12]
Signaling Pathway: PDE3 Inhibition
Caption: PDE3 inhibition leads to cAMP accumulation.
This protocol is a streamlined "add-and-read" procedure suitable for high-throughput screening.[13]
-
Cell Stimulation: Plate HA-SMCs in a 384-well plate. Add test compounds (Compound P, Cilostazol) at various concentrations.
-
Induction: Add a Gs-coupled receptor agonist (e.g., isoproterenol) to stimulate adenylate cyclase and induce cAMP production. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents directly to the wells. These consist of a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[14]
-
Incubation: Incubate for 1 hour at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible reader. Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[15] The signal is inversely proportional to the amount of cAMP produced.[12]
Phenotypic Response: Assessing the Functional Outcome
The ultimate validation of the MoA is to demonstrate that the observed biochemical changes translate into a relevant physiological effect. For a PDE3 inhibitor, a key phenotypic outcome is vasodilation.[1] The ex vivo aortic ring assay is a classic and robust method for measuring changes in vascular tone.[16][17]
This protocol measures the ability of a compound to relax pre-constricted arterial tissue.[18]
-
Tissue Preparation: Humanely euthanize a Sprague-Dawley rat and dissect the thoracic aorta in cold Krebs' solution.[16] Carefully clean the aorta of adhering fat and connective tissue.
-
Ring Sectioning: Cut the aorta into 2-3 mm wide rings.[19] The endothelium can be mechanically removed in a subset of rings by gently rubbing the lumen to confirm endothelium-dependent effects.[18]
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs' solution at 37°C, bubbled with 95% O2/5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.[16]
-
Equilibration & Constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Induce a stable contraction with a vasoconstrictor like phenylephrine (PE) or KCl.
-
Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of Compound P and Cilostazol to the bath.
-
Data Acquisition: Record the changes in isometric tension. Relaxation is expressed as a percentage decrease from the maximum pre-constricted tension.
Comparative Performance Analysis
A crucial part of the validation process is benchmarking the novel compound against a known alternative. The data gathered from the preceding experiments can be summarized to provide a clear, objective comparison.
| Parameter | Compound P (Pyridazinone) | Cilostazol (Alternative) | Rationale & Interpretation |
| CETSA Thermal Shift (ΔTm) | + 4.2 °C | + 3.8 °C | A positive shift confirms direct target binding in cells. A larger shift suggests a potentially higher affinity or different binding kinetics. |
| cAMP Accumulation EC50 | 15 nM | 50 nM | The EC50 value quantifies the compound's potency in modulating the downstream signaling pathway. A lower value indicates greater potency. |
| Aortic Ring Relaxation EC50 | 45 nM | 120 nM | This value reflects the compound's functional potency. It should correlate with the cAMP EC50, confirming the link between the biochemical and phenotypic effects. |
| Maximum Relaxation (% of PE) | 98% | 95% | Indicates the efficacy of the compound in producing the desired physiological response. |
Conclusion: Building a Self-Validating Narrative
By systematically progressing through this validation hierarchy—from target engagement (CETSA) to downstream signaling (HTRF cAMP) and finally to a functional phenotype (ex vivo vasodilation)—we construct a robust, self-validating argument for the mechanism of action of our pyridazinone compound. Each experimental stage provides a checkpoint; the successful outcome of one logically predicts the next. This integrated approach not only validates the MoA of Compound P but also provides a quantitative, data-driven comparison against established alternatives like Cilostazol, generating the high-quality, trustworthy data essential for advancing a compound through the drug development pipeline.
References
- In-Cell Western™ Assay.LI-COR.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.Revvity.
- A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader.Molecular Devices.
- From rat aorta to resistance arteries: measuring vascular contractility.REPROCELL.
- The In-cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation.
- Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl)
- Ex Vivo Mouse Aortic Ring Angiogenesis Assay.PubMed.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.MDPI.
- A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
- Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflamm
- How to run a cAMP HTRF assay.YouTube.
- Application of the Cellular Thermal Shift Assay (CETSA)
- Principles of the HTRF cAMP Assay.
- Phosphodiesterase inhibitors.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.PerkinElmer.
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. licorbio.com [licorbio.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. youtube.com [youtube.com]
- 14. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 16. reprocell.com [reprocell.com]
- 17. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
